molecular formula C15H23NO B291858 2-ethyl-N-(4-isopropylphenyl)butanamide

2-ethyl-N-(4-isopropylphenyl)butanamide

Cat. No.: B291858
M. Wt: 233.35 g/mol
InChI Key: ISDOADKOWWBZSF-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-isopropylphenyl)butanamide is an amide derivative characterized by a butanamide backbone substituted with an ethyl group at the second carbon and an isopropylphenyl group at the para position of the aromatic ring. The ethyl substituent may influence steric and electronic effects, altering reactivity compared to simpler analogs.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-ethyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C15H23NO/c1-5-12(6-2)15(17)16-14-9-7-13(8-10-14)11(3)4/h7-12H,5-6H2,1-4H3,(H,16,17)

InChI Key

ISDOADKOWWBZSF-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with N-(4-acetylphenyl)butanamide (CAS: 324580-52-1), a documented amide derivative. Below is a comparative analysis:

Property 2-Ethyl-N-(4-isopropylphenyl)butanamide N-(4-Acetylphenyl)butanamide
Molecular Formula C₁₃H₁₉NO (hypothesized) C₁₂H₁₅NO₂
Molecular Weight ~205.3 g/mol (estimated) 205.257 g/mol
Substituents Ethyl (C2), isopropylphenyl (N-aromatic) Acetylphenyl (N-aromatic)
Polarity Lower (isopropyl group increases hydrophobicity) Higher (acetyl group introduces polarity)
Potential Reactivity Steric hindrance from isopropyl may reduce nucleophilic substitution rates Acetyl group enhances electrophilicity at the carbonyl carbon

Physicochemical and Functional Comparisons

  • Solubility : The isopropyl group in this compound likely reduces water solubility compared to N-(4-acetylphenyl)butanamide, which benefits from the polar acetyl group.
  • Thermal Stability : Increased alkyl chain length and branching in the former may enhance thermal stability, a trend observed in analogous amides .
  • Biological Activity : While neither compound has well-characterized bioactivity, acetyl-substituted amides often exhibit higher binding affinity to enzymes due to polar interactions, whereas hydrophobic isopropyl groups may favor membrane permeability.

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